5-amino-4,11,13-trimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one
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Overview
Description
3-Amino-2,7,9-trimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the class of thienopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2,7,9-trimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes the use of formic acid or triethyl orthoformate as a one-carbon source reagent . The reaction conditions often involve heating the starting materials in the presence of a desiccant such as calcium chloride to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2,7,9-trimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the thienopyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
3-Amino-2,7,9-trimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one has several scientific research applications:
Medicinal Chemistry: It is studied as a potential inhibitor of cytochrome bd oxidase, an enzyme involved in the respiratory chain of Mycobacterium tuberculosis. This makes it a promising candidate for developing new antitubercular agents.
Biological Studies: The compound’s ability to inhibit specific enzymes makes it useful in studying enzyme mechanisms and interactions.
Industrial Applications:
Mechanism of Action
The mechanism of action of 3-Amino-2,7,9-trimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one involves the inhibition of cytochrome bd oxidase. This enzyme is part of the respiratory chain in Mycobacterium tuberculosis and is crucial for the bacterium’s energy metabolism . By inhibiting this enzyme, the compound disrupts the bacterium’s ability to produce ATP, leading to its death.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidin-4-amines: These compounds share a similar core structure and have been studied for their inhibitory effects on cytochrome bd oxidase.
Thieno[3,4-b]pyridine derivatives: These compounds also exhibit biological activity and are used in various medicinal chemistry applications.
Uniqueness
3-Amino-2,7,9-trimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which enhances its ability to inhibit cytochrome bd oxidase more effectively compared to other similar compounds . This makes it a valuable compound for developing targeted therapies against Mycobacterium tuberculosis.
Properties
CAS No. |
72786-93-7 |
---|---|
Molecular Formula |
C12H12N4OS |
Molecular Weight |
260.32 g/mol |
IUPAC Name |
5-amino-4,11,13-trimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one |
InChI |
InChI=1S/C12H12N4OS/c1-5-4-6(2)14-11-8(5)9-10(18-11)12(17)16(13)7(3)15-9/h4H,13H2,1-3H3 |
InChI Key |
MJTXFIXRRVKFKA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC2=C1C3=C(S2)C(=O)N(C(=N3)C)N)C |
Canonical SMILES |
CC1=CC(=NC2=C1C3=C(S2)C(=O)N(C(=N3)C)N)C |
Origin of Product |
United States |
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